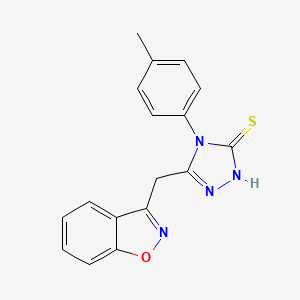

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,2-Benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a benzisoxazole moiety, a triazole ring, and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzisoxazole Moiety: This can be achieved by cyclization of o-nitrobenzyl alcohol with hydroxylamine under acidic conditions.

Attachment of the Benzisoxazole to the Triazole Ring: The benzisoxazole derivative is then reacted with a suitable triazole precursor, often through a nucleophilic substitution reaction.

Introduction of the Thiol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in the benzisoxazole moiety can be reduced to an amine.

Substitution: The triazole ring can undergo various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the triazole and thiol groups makes it a candidate for interactions with biological macromolecules.

Medicine

Medicinally, compounds containing the triazole and benzisoxazole moieties have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The thiol group can also contribute to the compound’s biological activity by forming disulfide bonds with target proteins.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical reactivity of the thiol and triazole groups.

Wirkmechanismus

The mechanism by which 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other active sites in proteins, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group on the phenyl ring.

5-(1,2-Benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of a methyl group on the phenyl ring.

5-(1,2-Benzisoxazol-3-ylmethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can influence its chemical reactivity and biological activity. This slight modification can lead to differences in how the compound interacts with biological targets or how it behaves in chemical reactions, making it unique compared to its analogs.

Biologische Aktivität

5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Formula and Structure:

- Molecular Formula: C17H14N4OS

- CAS Number: 861206-87-3

- Molar Mass: 322.38 g/mol

The compound features a benzisoxazole moiety linked to a triazole ring with a thiol group, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the benzisoxazole ring through cyclization and subsequent attachment of the triazole and thiol groups .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, in a comparative study of N-substituted 1,2,4-triazole derivatives against HepG2 liver cancer cells, certain compounds demonstrated significant anti-proliferative effects. The compound with two electron-donating methyl groups exhibited an IC50 value of 13.004 µg/mL, indicating strong activity . The structure-activity relationship (SAR) revealed that electron-donating substituents enhance anti-proliferative activity .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 15.678 | Moderate |

| 6e | 28.399 | Low |

Antifungal Activity

The 1,2,4-triazole core is known for its antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased accumulation of toxic sterols and ultimately fungal cell death . Novel derivatives have shown promising antifungal activity against strains like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 µg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Triazole Ring: The triazole moiety can chelate metal ions or interact with active sites in proteins, modifying their function .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of triazole derivatives:

- Anticancer Studies: A study involving various triazole derivatives showed that modifications to the aryl ring significantly influenced anticancer activity. Compounds with methyl substitutions at specific positions exhibited enhanced potency against cancer cell lines .

- Antifungal Efficacy: Research demonstrated that certain triazole derivatives outperformed traditional antifungal agents in efficacy against resistant strains of fungi, highlighting the need for new treatments in an era of increasing resistance .

Eigenschaften

IUPAC Name |

3-(1,2-benzoxazol-3-ylmethyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-11-6-8-12(9-7-11)21-16(18-19-17(21)23)10-14-13-4-2-3-5-15(13)22-20-14/h2-9H,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJANNALFSXWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.